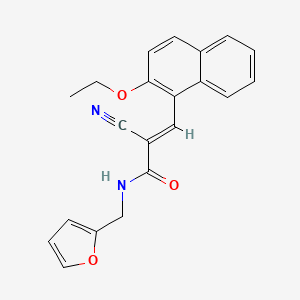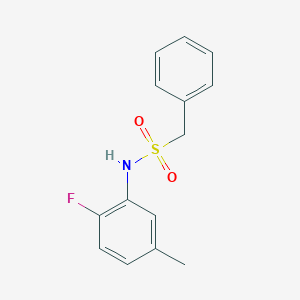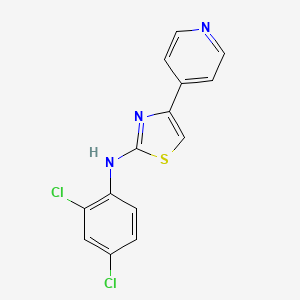
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide, also known as CEFAMand, is a synthetic compound that has been widely used in scientific research. It belongs to the family of acrylamide derivatives and has been reported to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes involved in cellular processes. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied and its biological activities are well documented. However, 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide and improve its solubility and stability.
Métodos De Síntesis
The synthesis of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide involves the reaction of 2-ethoxy-1-naphthaldehyde with 2-furylacetonitrile in the presence of sodium methoxide. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been extensively used in scientific research due to its various biological activities. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to inhibit the replication of HIV-1 and other viruses.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-20-10-9-15-6-3-4-8-18(15)19(20)12-16(13-22)21(24)23-14-17-7-5-11-26-17/h3-12H,2,14H2,1H3,(H,23,24)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWWJMLISBMPO-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)

![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)


![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)



![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)